molecular formula C12H21NO2 B2589059 Tert-butyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate CAS No. 2248327-68-4

Tert-butyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate

Cat. No. B2589059
CAS RN: 2248327-68-4
M. Wt: 211.305
InChI Key: VSTXWYNFLMEEHA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate is a chemical compound with the following structural formula: . It belongs to the class of carbamates and exhibits interesting properties due to its unique bicyclic structure.


Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl chloroformate with 2-azabicyclo[2.1.1]hexane-1-amine . The resulting product is tert-butyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate . The reaction proceeds via nucleophilic substitution, where the amine group displaces the chlorine atom from the chloroformate. The overall process is efficient and yields the desired compound .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate consists of a tert-butyl group attached to the N-atom of the bicyclic ring system. The bicyclic ring itself contains a nitrogen atom and exhibits a bridgehead geometry . The compound’s molecular weight is 198.27 g/mol .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrolysis , esterification , and amide formation . Its carbamate functionality makes it susceptible to nucleophilic attack by water or alcohols, leading to the corresponding products .


Physical And Chemical Properties Analysis

  • Stability : Stable under normal storage conditions .

Safety And Hazards

  • Storage : Store at 4°C .

properties

IUPAC Name

tert-butyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)4-5-12-6-9(7-12)8-13-12/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTXWYNFLMEEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC12CC(C1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate

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